![molecular formula C10H12FNO2 B1408208 tert-Butyl 5-fluoropicolinate CAS No. 1379037-04-3](/img/structure/B1408208.png)
tert-Butyl 5-fluoropicolinate
Overview
Description
“tert-Butyl 5-fluoropicolinate” is a chemical compound with the molecular formula C10H12FNO2 . It is also known by other names such as “tert-butyl 5-fluoropyridine-2-carboxylate” and "5-Fluoropyridine-2-carboxylic acid tert-butyl ester" .
Molecular Structure Analysis
The molecular structure of “this compound” includes a pyridine ring with a fluorine atom at the 5-position and a tert-butyl ester group . The InChI string for this compound isInChI=1S/C10H12FNO2/c1-10(2,3)14-9(13)8-5-4-7(11)6-12-8/h4-6H,1-3H3
. Physical And Chemical Properties Analysis
“this compound” has a molecular weight of 197.21 g/mol . It has a computed XLogP3-AA value of 2.1, indicating its lipophilicity . It has 0 hydrogen bond donors and 4 hydrogen bond acceptors . The compound is a white solid powder with a melting point of 113-116°C. It is soluble in polar organic solvents such as methanol, ethanol, and acetonitrile, but insoluble in non-polar solvents such as hexane and chloroform.Scientific Research Applications
Synthesis of Novel Compounds
Researchers have developed methods to synthesize novel fluoropicolinate herbicides through cascade cyclization of fluoroalkyl alkynylimines. This process allows for the creation of 4-amino-5-fluoropicolinates, which are of interest as potential herbicides. The use of N-trityl and acetal protecting groups in the cyclization precursors facilitates the synthesis of picolinic acids with various substituents, enhancing the accessibility of these compounds for further research and potential agricultural applications (Johnson et al., 2015).
Herbicidal Activities
The herbicidal activities of novel compounds, such as 4-substituted 3-aryl-5-tert-butyl-4-oxazolin-2-ones, have been explored. These compounds demonstrate significant activity against broadleaf and narrowleaf weeds, offering a new avenue for the development of more effective herbicides. The synthesis process involves key steps such as dichlorination and cyclization reactions, highlighting the potential of tert-Butyl 5-fluoropicolinate derivatives in agricultural applications (Kudo et al., 1998).
Antitumor Activity
Research has also delved into the antitumor activities of derivatives of 5-fluorouracil, where the tert-butyl group plays a crucial role. These studies provide insights into the relationship between chemical structure and antitumor activity, offering a foundation for the development of more effective cancer treatments. The findings suggest that certain tert-butyl derivatives may possess higher therapeutic ratios, making them potential candidates for further investigation in cancer research (Hoshi et al., 1978).
Future Directions
Mechanism of Action
Target of action
The tert-butyl group is often used in organic chemistry due to its bulky nature, which can influence the 3d structure of molecules and potentially their interactions with biological targets .
Mode of action
Without specific information on “tert-Butyl 5-fluoropicolinate”, it’s difficult to detail its exact mode of action. Fluorinated compounds are often used in medicinal chemistry because the presence of fluorine can enhance the biological activity of a molecule, potentially by improving its binding to a target or its metabolic stability .
Action environment
The action, efficacy, and stability of “this compound” could be influenced by various environmental factors such as pH, temperature, and the presence of other molecules. The tert-butyl group is generally stable under a variety of conditions .
properties
IUPAC Name |
tert-butyl 5-fluoropyridine-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FNO2/c1-10(2,3)14-9(13)8-5-4-7(11)6-12-8/h4-6H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHLBAHOIEOYTBM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=NC=C(C=C1)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12FNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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